6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves the cyclization of appropriate thieno derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core
Industrial Production Methods
Industrial production of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product would involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl thienopyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential antitubercular activity and low cytotoxicity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of bacterial cell function and growth . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl and propyl substitutions.
2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl group.
6-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the propyl group.
Uniqueness
6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both ethyl and propyl groups can influence its lipophilicity, solubility, and interaction with biological targets, potentially enhancing its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
6-ethyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h6H,3-5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBKEOKJPLMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC(=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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